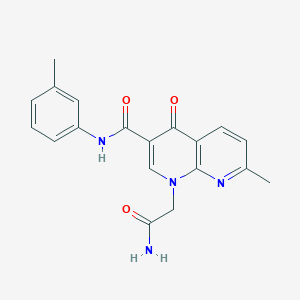

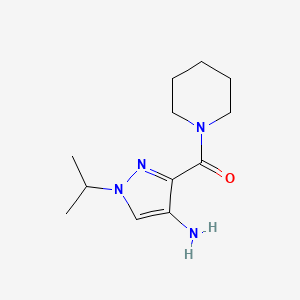

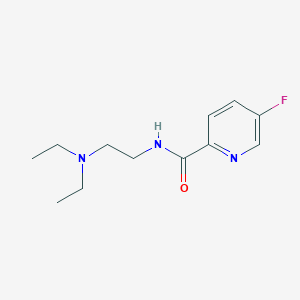

![molecular formula C17H16N2OS2 B3016587 N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 476307-27-4](/img/structure/B3016587.png)

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-Methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a chemical entity that can be presumed to have a thiazole ring based on the provided data. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. The specific compound mentioned is not directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and analyzed, which can give insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related thiazole compounds involves various organic chemistry techniques. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in one study involves the formation of a thiazole ring and subsequent functionalization to obtain high-affinity inhibitors of kynurenine 3-hydroxylase . Another related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was synthesized through the reaction of 4-methylbenzoyl chloride with potassium thiocyanate followed by treatment with sulfanilamide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(4-Methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate was solved, revealing a dihedral angle between the planes of benzothiazole and benzene rings . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed by X-ray diffraction data . These studies provide valuable information on the geometric parameters of thiazole derivatives that could be extrapolated to the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. The benzenesulfonamide derivatives of phenylthiazol were found to be potent inhibitors of kynurenine 3-hydroxylase, indicating that these compounds can participate in enzyme inhibition reactions . The reduction of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole to its dihydrothiazole counterpart demonstrates the potential for redox reactions involving thiazole derivatives . These findings suggest that this compound may also undergo specific chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. The crystallographic data indicate solid-state parameters such as unit cell dimensions and crystal systems . The solubility, melting points, and other physical properties would depend on the specific functional groups and overall molecular structure. The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential biological activity, can be partially inferred from the behavior of similar thiazole-containing compounds .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

- Novel derivatives, including N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, have been synthesized and shown to exhibit antimicrobial activity. For instance, specific compounds demonstrated notable antibacterial activity, as well as anticandidal effects against certain strains (Dawbaa et al., 2021).

- These compounds have also been evaluated for cytotoxic activities against various cancer cell lines, indicating their potential use in cancer research (Dawbaa et al., 2021).

Synthesis and Characterization

- The synthesis of this compound has been achieved through various chemical reactions, providing a framework for further modifications and applications in research (Manolov et al., 2021).

Anticancer Agents

- Specific derivatives of this compound have shown promising anticancer activities. For example, certain compounds displayed significant efficacy against cancer cell lines, suggesting their potential as anticancer agents (Gomha et al., 2017).

Anticonvulsant and Toxicity Screening

- In a study focusing on substituted benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides, compounds were synthesized and tested for anticonvulsant activities. The results indicated potential applications in the development of anticonvulsant drugs (Ali & Siddiqui, 2014).

Antibacterial and Antifungal Agents

- Several studies have synthesized and evaluated the antimicrobial potential of this compound derivatives, finding them effective against various bacterial and fungal strains (Zala, Dave, & Undavia, 2015).

properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-6-5-9-14-16(12)19-17(22-14)18-15(20)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXIUXQJOQCCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

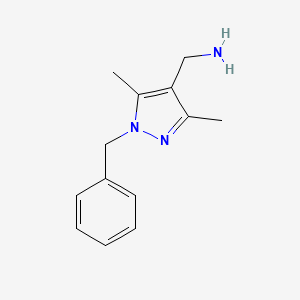

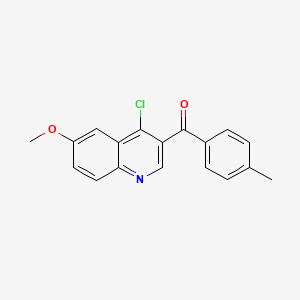

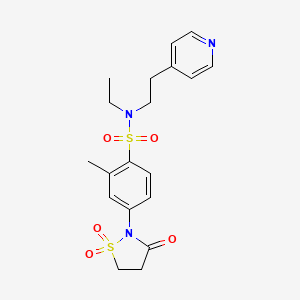

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

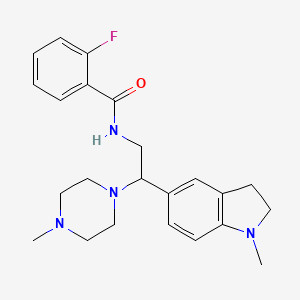

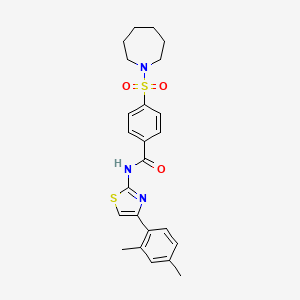

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

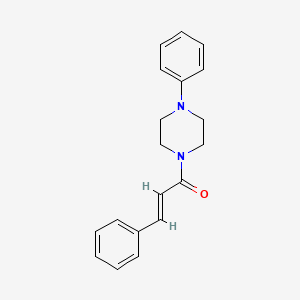

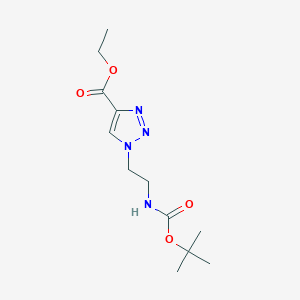

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)